molecular formula C10H5F9 B1390586 1-(2,2,2-Trifluoro-ethyl)-3,5-bis(trifluoromethyl)benzene CAS No. 1099597-83-7

1-(2,2,2-Trifluoro-ethyl)-3,5-bis(trifluoromethyl)benzene

Cat. No.: B1390586
CAS No.: 1099597-83-7
M. Wt: 296.13 g/mol
InChI Key: RGHSMPZFUDZELF-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoro-ethyl)-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of trifluoromethyl groups attached to a benzene ring. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

1-(2,2,2-Trifluoro-ethyl)-3,5-bis(trifluoromethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of a trifluoromethylated compound would depend on its specific structure and the context in which it is used. For example, trifluoromethyl groups are often used in pharmaceuticals, where they can influence the drug’s potency, selectivity, or metabolic stability .

Future Directions

The use of trifluoromethyl groups in organic synthesis is a topic of ongoing research. Future directions could include the development of new methods for introducing trifluoromethyl groups, or the design of new trifluoromethylated compounds with useful properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoro-ethyl)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the trifluoromethyl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2,2-Trifluoro-ethyl)-3,5-bis(trifluoromethyl)benzene is unique due to the presence of multiple trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and resistance to metabolic degradation. These properties make it particularly valuable in applications requiring high-performance materials and stable bioactive compounds.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F9/c11-8(12,13)4-5-1-6(9(14,15)16)3-7(2-5)10(17,18)19/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHSMPZFUDZELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672301
Record name 1-(2,2,2-Trifluoroethyl)-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-83-7
Record name 1-(2,2,2-Trifluoroethyl)-3,5-bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2,2-Trifluoroethyl)-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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